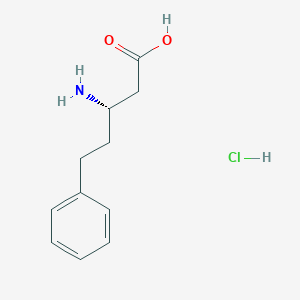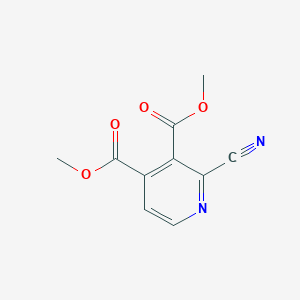
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One, also known as DIBP, is a synthetic compound that belongs to the family of cathinones. Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and have stimulant properties. DIBP is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One is not fully understood, but it is believed to act by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect, which can lead to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One has been shown to have several biochemical and physiological effects. In addition to its stimulant properties, it has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to certain organs. These effects can be potentially harmful and require careful monitoring in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One has several advantages for lab experiments, including its ability to stimulate the central nervous system and increase neurotransmitter levels. This can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, its stimulant properties and potential for adverse effects require careful monitoring and control in lab experiments.
Orientations Futures
There are several potential future directions for research on 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One. One area of interest is in the development of new drugs based on the structure of 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One. Another area of research is in understanding the long-term effects of 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One on the brain and the potential for addiction. Additionally, 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One could be studied in combination with other compounds to better understand its interactions and potential therapeutic uses.
Conclusion:
In conclusion, 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One is a synthetic compound that has potential applications in scientific research. Its synthesis method, mechanism of action, and physiological effects are still being studied, and there are several potential future directions for research on this compound. However, its stimulant properties and potential for adverse effects require careful monitoring and control in lab experiments.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One has been the subject of several scientific studies, and its potential applications in research are being explored. One of the main areas of research is in the field of neuroscience, where 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One is being studied for its effects on the central nervous system. It has been shown to have stimulant properties and can increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(2)12-16-6-8-17(9-7-16)15(3)21(22)19-11-10-18(23-4)13-20(19)24-5/h6-11,13-15H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHJXEPTGFQBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383999 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One | |
CAS RN |
261178-38-5 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




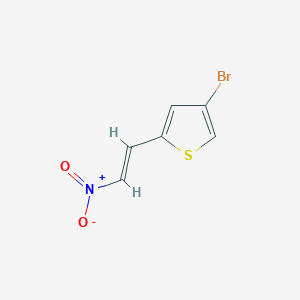
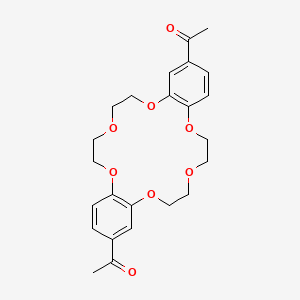
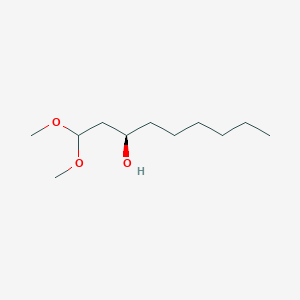

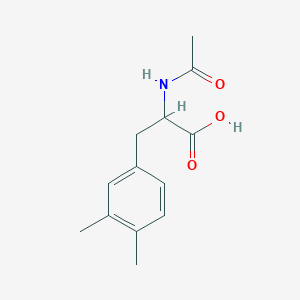
![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)


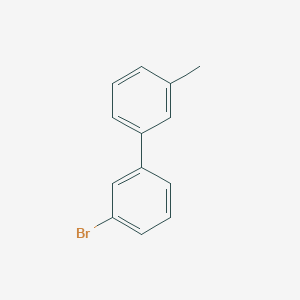
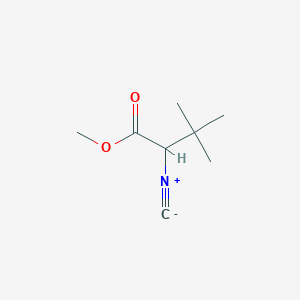
![4-[3-(Methylthio)phenyl]-3-thiosemicarbazide](/img/structure/B1620792.png)
